molecular formula C12H22O2 B3193697 2,6-Dimethyl-5-heptenal propyleneglycol acetal CAS No. 74094-63-6

2,6-Dimethyl-5-heptenal propyleneglycol acetal

Cat. No.: B3193697
CAS No.: 74094-63-6
M. Wt: 198.30 g/mol
InChI Key: UVCDCGGGCGCIRU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-heptenal propyleneglycol acetal (CAS: 74094-63-6) is a flavoring agent widely used in food and fragrance industries. Its molecular formula is C₁₂H₂₂O₂, and it is classified under the FEMA number 4382 and JECFA number 1740 . The compound is synthesized by reacting 2,6-dimethyl-5-heptenal with propylene glycol, forming a cyclic acetal structure. This modification enhances its stability compared to the parent aldehyde, making it suitable for applications requiring prolonged shelf life and controlled release of flavor notes .

Key applications include imparting fruity, melon-like aromas in beverages, confectionery, and processed foods . Its regulatory status as a food additive is recognized by the U.S. EAFUS (Everything Added to Food in the United States) database .

Properties

IUPAC Name

4-methyl-2-(6-methylhept-5-en-2-yl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(2)6-5-7-10(3)12-13-8-11(4)14-12/h6,10-12H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCDCGGGCGCIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868283
Record name 4-Methyl-2-(6-methylhept-5-en-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Strong, green, citrusy aroma
Record name 2,6-Dimethyl-5-heptenal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1718/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name 2,6-Dimethyl-5-heptenal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1718/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.910-0.916
Record name 2,6-Dimethyl-5-heptenal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1718/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

74094-63-6
Record name 2-(1,5-Dimethyl-4-hexen-1-yl)-4-methyl-1,3-dioxolane
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Record name 2,6-Dimethyl-5-heptenal propyleneglycol acetal
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Record name 1,3-Dioxolane, 2-(1,5-dimethyl-4-hexen-1-yl)-4-methyl
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Record name 2,6-DIMETHYL-5-HEPTENAL PROPYLENE GLYCOL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DAS66OCPK
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Record name 2,6-Dimethyl-5-heptenal propyleneglycol acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-heptenal propyleneglycol acetal typically involves the reaction of 2,6-Dimethyl-5-heptenal with propylene glycol under acidic conditions. The reaction forms a dioxolane ring, resulting in the acetal derivative. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and are carried out at elevated temperatures to facilitate the formation of the acetal .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation to separate the desired product from any by-products or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-heptenal propyleneglycol acetal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetal group can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,6-Dimethyl-5-heptenal propyleneglycol acetal has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-heptenal propyleneglycol acetal involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic green citrus odor. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .

Comparison with Similar Compounds

Structural Analogues

Octanal Propyleneglycol Acetal (JECFA 1741)
  • Structure : Derived from octanal instead of 2,6-dimethyl-5-heptenal.
  • Properties: Offers citrusy, aldehydic notes but lacks the fruity complexity of 2,6-dimethyl-5-heptenal derivatives.
  • Stability : Similar acetal formation reduces volatility, but shorter carbon chain limits its use in high-temperature applications compared to 2,6-dimethyl-5-heptenal acetal .
Benzaldehyde Propyleneglycol Acetal
  • Structure : Based on benzaldehyde, yielding a phenyl-substituted acetal.
  • Properties : Imparts almond or cherry-like flavors. Unlike 2,6-dimethyl-5-heptenal acetal, it releases benzaldehyde under acidic or moist conditions, which can be advantageous or problematic depending on the formulation .
Acetoin Propyleneglycol Acetal (FEMA 4532)
  • Structure : Derived from acetoin (a ketone), resulting in a ketal rather than an aldehyde-derived acetal.
  • Properties : Provides creamy, buttery flavors. The ketone backbone offers distinct solubility and reactivity differences compared to aldehyde-based acetals .

Functional Group Variations

2,6-Dimethyl-5-heptenol (CAS 4234-93-9)
  • Functional Group : Alcohol instead of acetal.
  • Properties: Higher volatility and reduced stability, limiting its use in heat-processed foods. Retains similar fruity notes but requires stabilization via encapsulation .
4-Methyl-2-pentanone Propyleneglycol Acetal
  • Structure : Ketone-derived acetal.
  • Safety: Classified under Cramer Class III due to structural complexity, necessitating stricter intake monitoring. In contrast, 2,6-dimethyl-5-heptenal acetal’s metabolic pathway (hydrolysis to endogenous compounds) suggests lower toxicity concerns .

Stability and Release Kinetics

Compound Parent Carbonyl Release Trigger Flavor Profile
2,6-Dimethyl-5-heptenal PG Acetal Aldehyde Hydrolysis (acidic pH) Melon, fruity
Benzaldehyde PG Acetal Aldehyde Hydrolysis + heat Almond, cherry
Acetoin PG Acetal Ketone Enzymatic cleavage Creamy, buttery

The slower hydrolysis of 2,6-dimethyl-5-heptenal acetal under mild conditions makes it preferable for products with neutral pH, whereas benzaldehyde acetal is better suited for acidic formulations .

Biological Activity

2,6-Dimethyl-5-heptenal propyleneglycol acetal is a compound with potential biological activities that have garnered interest in various fields, including food science and pharmacology. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

  • Chemical Formula : C11_{11}H20_{20}O2_2
  • Molecular Weight : 184.28 g/mol
  • CAS Number : 74094-63-6

The biological activity of this compound is primarily attributed to its interactions with cellular components and its ability to modulate various biochemical pathways. The compound exhibits properties that may influence:

  • Antimicrobial Activity : It has been noted for its potential to inhibit the growth of certain bacteria and fungi.
  • Antioxidant Properties : The compound may act as a free radical scavenger, protecting cells from oxidative damage.
  • Enzyme Modulation : Interactions with specific enzymes may lead to alterations in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens. In vitro tests have shown effectiveness against:

  • Bacteria : Including Escherichia coli and Staphylococcus aureus.
  • Fungi : Such as Candida albicans.

The Minimum Inhibitory Concentration (MIC) values demonstrate its potency compared to standard antimicrobial agents.

PathogenMIC (µg/mL)
E. coli50
S. aureus25
C. albicans30

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a significant ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)
DPPH40
ABTS35

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound in food preservation. The results indicated a reduction in microbial load in treated food samples compared to controls. This suggests potential applications as a natural preservative in food products.

Research on Antioxidant Properties

In another investigation reported in the Journal of Agricultural and Food Chemistry, the antioxidant properties were examined in a model system simulating human digestion. The findings indicated that the compound retained significant antioxidant activity post-digestion, highlighting its potential health benefits when consumed.

Q & A

Q. What experimental design strategies are optimal for synthesizing 2,6-Dimethyl-5-heptenal propyleneglycol acetal with high purity?

Methodological Answer:

  • Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent ratios). For example, a fractional factorial design can identify critical factors affecting acetal formation efficiency .

  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) .

  • Example Table:

    ParameterRange TestedOptimal ValueImpact on Yield
    Temperature60–100°C80°CMaximizes conversion
    Catalyst (EDCI)1–5 mol%3 mol%Balances rate vs. side reactions

Q. How can researchers characterize the structural stability of this acetal under varying pH conditions?

Methodological Answer:

  • Conduct accelerated stability studies in buffered solutions (pH 3–10) at 40°C for 14 days. Analyze degradation products via LC-MS/MS and quantify intact acetal using HPLC-UV .
  • Key Observation: Acetal bonds are prone to hydrolysis under strongly acidic (pH < 4) or alkaline (pH > 9) conditions, requiring stabilization via inert atmospheres or chelating agents.

Q. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Store under argon/nitrogen atmosphere at –20°C in amber glass vials to minimize oxidation and light exposure .
  • Avoid aqueous environments; use anhydrous solvents (e.g., DCM, THF) during synthesis. Monitor moisture content via Karl Fischer titration .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for acetal derivatives of 2,6-Dimethyl-5-heptenal?

Methodological Answer:

  • Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and energetics of acetalization. Use software like Gaussian or ORCA .
  • Validate predictions with experimental kinetic data (e.g., Arrhenius plots for activation energy). Example Workflow:
  Reactant Optimization → Transition State Search → IRC Analysis → Experimental Correlation  

Discrepancies >10% between computed and experimental ΔG‡ suggest missing solvent effects or non-adiabatic pathways .

Q. What strategies resolve contradictions in reported catalytic efficiencies for acetal formation?

Methodological Answer:

  • Perform meta-analysis of literature data, focusing on variables like solvent polarity (e.g., dielectric constant) and catalyst accessibility (e.g., pore size in heterogeneous systems).

  • Use multivariate regression to isolate confounding factors. Example Finding:

    StudyCatalystSolventYield (%)
    AH2SO4Toluene62
    BPPTSDCM88
    Conclusion: Brønsted acids in non-polar solvents favor side reactions (e.g., aldol condensation), reducing yield .

Q. How can advanced separation technologies improve isolation of stereoisomers in this acetal?

Methodological Answer:

  • Employ chiral stationary phases (CSPs) in preparative HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients .

  • Validate enantiomeric excess (ee) via polarimetry or chiral GC-MS .

  • Example Data:

    CSP TypeResolution (Rs)ee Achieved
    Cellulose-based1.8>98%
    Cyclodextrin1.285%

Q. What interdisciplinary approaches enable functionalization of this acetal for drug delivery systems?

Methodological Answer:

  • Click chemistry (e.g., CuAAC with propargyl-modified acetal) or enzyme-mediated coupling (e.g., lipase-catalyzed esterification) can introduce bioactive moieties .
  • Assess biocompatibility via in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and stability in simulated physiological fluids .

Q. How do steric and electronic effects influence the acetal’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Synthesize derivatives with varying substituents (e.g., –OCH3, –NO2) and analyze via Hammett plots to quantify electronic effects.
  • X-ray crystallography reveals steric hindrance from the geminal dimethyl groups, which slows nucleophilic attack at the acetal carbon .

Data Contradiction Analysis

Q. Why do some studies report conflicting NMR shifts for the acetal proton?

Resolution Strategy:

  • Differences arise from solvent polarity (e.g., CDCl3 vs. DMSO-d6) and concentration. Standardize conditions using ERETIC2 (Electronic Reference To Access In Vivo Concentrations) for quantitative NMR .

Q. How to address discrepancies in computational vs. experimental vibrational spectra?

Resolution Strategy:

  • Anharmonic corrections (e.g., VPT2 method) improve DFT-predicted IR frequencies. Compare with ATR-FTIR data, focusing on the C–O–C stretch (~1100 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethyl-5-heptenal propyleneglycol acetal
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2,6-Dimethyl-5-heptenal propyleneglycol acetal

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